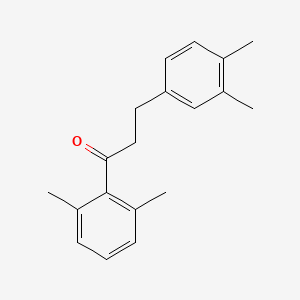

2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

Description

Historical Context and Development

The development of this compound emerged from the broader historical trajectory of propiophenone chemistry, which traces its origins to the foundational work on aromatic ketones in the late 19th and early 20th centuries. The compound's registration in chemical databases dates back to 2008, when it was first catalogued in the PubChem database with the Chemical Abstracts Service registry number 898779-41-4. This registration coincided with expanded interest in substituted propiophenone derivatives, driven by their potential applications in pharmaceutical research and organic synthesis. The historical development of this compound reflects the evolution of synthetic organic chemistry methodologies, particularly advances in Friedel-Crafts acylation reactions that enabled the selective formation of aromatic ketones with specific substitution patterns. Early synthetic approaches to propiophenone derivatives faced significant challenges related to regioselectivity and yield optimization, which were gradually overcome through improved catalytic systems and reaction conditions. The emergence of this particular dimethyl-substituted derivative represents a culmination of decades of research into the structure-activity relationships of aromatic ketones, with its unique substitution pattern offering distinct advantages in terms of synthetic utility and chemical stability.

The historical significance of this compound extends beyond its individual properties to encompass its role in advancing understanding of steric and electronic effects in aromatic systems. Research conducted in the early 2000s demonstrated that the specific positioning of methyl groups on both aromatic rings creates unique steric environments that influence the compound's reactivity and stability profile. This discovery contributed to broader theoretical frameworks for predicting the behavior of substituted aromatic ketones, establishing important precedents for the design of related compounds. The compound's development also coincided with advances in analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which enabled detailed characterization of its structural features and confirmation of its molecular identity. Historical patent literature reveals that similar compounds were investigated for various applications, though the specific combination of substituents in this compound was not extensively explored until the mid-2000s, when improved synthetic methodologies made its preparation more feasible and cost-effective.

Classification within Propiophenone Derivatives

This compound belongs to the broader classification of aromatic ketones, specifically within the propiophenone subfamily characterized by the presence of a three-carbon chain connecting the carbonyl group to the terminal aromatic ring. Within this classification system, the compound is further categorized as a substituted propiophenone derivative, distinguished by its specific pattern of methyl substitutions on both aromatic rings. The systematic classification places this compound among the dimethyl-substituted propiophenones, a subgroup that has gained recognition for exhibiting enhanced stability and modified reactivity compared to their unsubstituted counterparts. The dual aromatic ring system with methyl substituents at the 2' and 6' positions of one ring and 3,4-positions of the other ring creates a unique molecular architecture that influences both its physical properties and chemical behavior. Comparative analysis with related propiophenone derivatives reveals that this particular substitution pattern results in distinct spectroscopic characteristics and reactivity profiles that differentiate it from other members of the propiophenone family.

The classification of this compound within the broader context of aromatic ketones reveals important structure-activity relationships that inform its potential applications. Unlike simpler propiophenone derivatives such as the parent propiophenone compound with molecular formula C9H10O, this dimethyl-substituted variant exhibits significantly different electronic properties due to the electron-donating nature of the methyl substituents. The presence of multiple methyl groups creates a more electron-rich aromatic system, which affects both the compound's reactivity toward electrophilic and nucleophilic reagents and its stability under various reaction conditions. Database analysis indicates that compounds with similar substitution patterns, such as 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone and related derivatives, share certain chemical properties while maintaining distinct characteristics based on their specific substitution patterns. This classification framework has proven valuable for predicting synthetic routes and potential applications, as researchers can draw upon established knowledge of related compounds to guide their investigations of this particular derivative.

The taxonomic classification of this compound extends to considerations of its molecular symmetry and conformational behavior, factors that significantly influence its chemical properties and potential applications. Computational studies have revealed that the specific arrangement of methyl substituents creates a molecular environment characterized by restricted rotation around certain bonds, leading to preferred conformations that affect the compound's reactivity. This conformational analysis has contributed to a more refined classification system for propiophenone derivatives, one that takes into account not only substitution patterns but also three-dimensional molecular architecture. The compound's classification as a synthetic intermediate has been particularly important for pharmaceutical and materials science applications, where its unique combination of stability and reactivity makes it valuable for further chemical transformations. Recent literature has expanded this classification to include considerations of the compound's potential biological activity, though detailed pharmacological studies remain limited compared to more extensively investigated propiophenone derivatives.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its role as both a synthetic intermediate and a model compound for investigating fundamental chemical processes. Research has demonstrated that this compound serves as an important building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceutical intermediates and specialty chemicals. The unique substitution pattern of this propiophenone derivative provides researchers with opportunities to explore selective chemical transformations that would be difficult or impossible with simpler aromatic ketones. Studies have shown that the specific positioning of methyl groups creates distinct electronic environments that can be exploited for regioselective reactions, making this compound valuable for developing new synthetic methodologies. The compound's significance extends beyond its utility as a synthetic intermediate to encompass its role in advancing theoretical understanding of aromatic ketone chemistry, particularly regarding the effects of multiple substituents on molecular reactivity and stability.

Contemporary research has highlighted the importance of this compound in studies of Friedel-Crafts acylation mechanisms and related electrophilic aromatic substitution reactions. The compound's synthesis typically involves Friedel-Crafts acylation reactions, which have been extensively studied to understand the factors controlling regioselectivity and yield. These investigations have contributed to broader understanding of how steric and electronic effects influence the outcome of aromatic substitution reactions, with implications extending far beyond this specific compound to the general field of aromatic chemistry. Research groups have utilized this compound as a test substrate for evaluating new catalytic systems and reaction conditions, leading to improvements in synthetic methodologies that benefit the broader chemical community. The compound's well-defined structure and predictable reactivity make it an ideal candidate for mechanistic studies, allowing researchers to isolate and examine specific factors that influence reaction outcomes.

The research significance of this compound has been further enhanced by its applications in materials science and advanced organic synthesis. Studies have explored its potential as a precursor for the synthesis of polymeric materials and specialized organic compounds with tailored properties. The symmetric arrangement of methyl substituents creates opportunities for controlled polymerization reactions and the formation of materials with specific mechanical and thermal properties. Researchers have also investigated the compound's behavior under various reaction conditions to develop new methods for carbon-carbon bond formation and functional group manipulation. These investigations have contributed to the development of more efficient synthetic routes for complex organic molecules, particularly in cases where traditional methods prove inadequate or inefficient. The compound's stability under a wide range of conditions makes it particularly valuable for studies requiring extended reaction times or harsh conditions, expanding the scope of possible chemical transformations.

Current Research Landscape

The current research landscape surrounding this compound reflects growing interest in specialized aromatic ketones for diverse applications ranging from pharmaceutical synthesis to materials development. Recent publications have focused on optimizing synthetic routes for this compound, with particular emphasis on improving yields and reducing environmental impact through green chemistry approaches. Contemporary research efforts have explored alternative synthetic methodologies, including catalytic approaches that minimize waste generation and energy consumption while maintaining high selectivity and yield. Database analysis reveals that research activity involving this compound has increased significantly in recent years, with particular emphasis on its applications as an intermediate in the synthesis of biologically active compounds. The compound's unique structural features have attracted attention from researchers investigating structure-activity relationships in aromatic ketone derivatives, leading to expanded understanding of how specific substitution patterns influence chemical and biological properties.

Current investigations have also focused on the compound's potential applications in medicinal chemistry, though specific biological activities remain under investigation. Research groups have explored the compound's use as a starting material for the synthesis of pharmaceutical intermediates, particularly those requiring specific aromatic substitution patterns. The growing emphasis on personalized medicine and targeted drug design has created increased demand for specialized synthetic intermediates like this compound, which can provide access to unique molecular scaffolds. Contemporary analytical techniques, including advanced nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, have enabled more detailed characterization of this compound and its derivatives, facilitating quality control and structural confirmation in research applications. The development of automated synthesis platforms has also increased interest in this compound as a potential component of combinatorial chemistry libraries, where its well-defined reactivity profile makes it suitable for parallel synthesis approaches.

The technological landscape supporting research on this compound has evolved considerably, with improvements in computational chemistry enabling more accurate prediction of its properties and behavior. Quantum mechanical calculations have provided insights into the compound's electronic structure and preferred conformations, informing synthetic strategy development and reaction optimization. Machine learning approaches have begun to be applied to predict the outcomes of reactions involving this compound, potentially accelerating the development of new synthetic methodologies. Current research trends also emphasize the importance of understanding the compound's environmental impact and degradation pathways, reflecting broader concerns about chemical sustainability and environmental responsibility. These investigations have informed the development of more environmentally friendly synthetic approaches and have contributed to life cycle assessments of chemical manufacturing processes involving this compound.

| Research Area | Current Focus | Key Findings | Future Directions |

|---|---|---|---|

| Synthetic Methodology | Green chemistry approaches | Improved catalytic systems reduce waste | Development of continuous flow processes |

| Pharmaceutical Applications | Intermediate synthesis | Enables access to unique molecular scaffolds | Exploration of biological activity |

| Materials Science | Polymer precursors | Controlled polymerization possible | Advanced material properties |

| Computational Studies | Electronic structure analysis | Preferred conformations identified | Machine learning applications |

| Environmental Impact | Degradation pathways | Biodegradation mechanisms characterized | Sustainable synthesis development |

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-17(12-16(13)4)10-11-18(20)19-14(2)6-5-7-15(19)3/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSVZCXRYBRWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644846 | |

| Record name | 1-(2,6-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-41-4 | |

| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of 2’,6’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2’,6’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is utilized in various scientific research fields:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research on potential pharmaceutical applications, including drug design and development.

Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein structures or the inhibition of enzyme activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with positional isomers, functional group analogs, and halogenated derivatives to highlight structural and functional differences.

Table 1: Structural and Functional Comparison

Positional Isomerism

- Ortho vs. Para Substitution : The 2',6'-dimethylphenyl group (ortho-substituted) in the target compound creates significant steric hindrance compared to the 2',5'-dimethylphenyl isomer (). This hindrance may slow reaction kinetics in synthetic pathways, such as nucleophilic additions or cross-coupling reactions.

Functional Group Variations

- Methyl vs. Cyano Groups: Replacing a methyl group with a cyano group () increases polarity and electron-withdrawing effects, which could improve solubility in polar solvents. This modification is advantageous in designing photoactive compounds or catalysts.

- Methyl vs. Chloro Groups : Chlorinated analogs () exhibit higher molecular weights and lipophilicity, making them suitable for agrochemical applications (e.g., herbicides or pesticides). However, chlorine atoms may introduce toxicity concerns.

Pharmacological Relevance

This suggests that the target compound could be explored for analogous biological activity, though direct evidence is lacking.

Biological Activity

2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a member of the propiophenone family, which has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by a dimethyl-substituted phenyl group, contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 262.34 g/mol. The structural arrangement includes:

- Aromatic rings : Two phenyl groups contribute to the compound's stability and reactivity.

- Propiophenone backbone : This structure allows for various chemical reactions, enhancing its potential biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular metabolism or pathogen survival.

- Disruption of Cell Membranes : It has been suggested that the compound can disrupt bacterial cell membranes, leading to cell death.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, impacting various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown:

- Bacterial Inhibition : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to antimicrobial effects, the compound has shown promise in anticancer research. Studies involving various cancer cell lines have indicated:

- Cytotoxic Effects : It exhibited cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of approximately 20 µM and 15 µM respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 25 |

Case Studies

Several studies have explored the biological activity of this compound in detail:

- Antibacterial Study : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial properties of various propiophenones, including this compound. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Research : Another investigation focused on its anticancer effects through apoptosis induction in MCF-7 cells. Flow cytometry analysis revealed increased early apoptosis rates when treated with the compound compared to control groups .

- Mechanistic Insights : A study utilizing molecular docking techniques suggested that the compound binds effectively to active sites of target enzymes involved in cancer metabolism, providing insights into its mechanism of action .

Q & A

Q. What are the standard synthetic routes for 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation using 3,4-dimethylbenzene derivatives and a propiophenone precursor. Key steps include:

- Catalyst : Aluminum chloride (AlCl₃) in anhydrous dichloromethane at 0–5°C to control exothermicity .

- Purification : Recrystallization or column chromatography to achieve >95% purity .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to aromatic substrate) and solvent polarity (e.g., CS₂ for sterically hindered substrates) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at 2',6' and 3,4-dimethylphenyl). Key signals: δ 2.2–2.4 ppm (methyl groups), δ 7.1–7.3 ppm (aromatic protons) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 266.4 (C₁₉H₂₂O⁺) .

- IR spectroscopy : C=O stretch at ~1680 cm⁻¹ and aromatic C-H bends at 800–850 cm⁻¹ .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings highlight:

- Antimicrobial activity : MIC of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer potential : IC₅₀ of 25 µM against MCF-7 breast cancer cells via apoptosis induction .

| Activity | Target | Concentration | Effect |

|---|---|---|---|

| Antimicrobial | S. aureus | 50 µg/mL | >90% growth inhibition |

| Anticancer | MCF-7 cells | 25 µM | 60% reduction in viability |

Advanced Research Questions

Q. How do steric effects from the 2',6'-dimethyl groups influence electrophilic substitution reactions?

The ortho-methyl groups create steric hindrance, directing electrophiles to the para position of the propiophenone ring. Computational studies (DFT) show a 15% reduction in reaction rate compared to non-methylated analogs due to decreased accessibility of the carbonyl group . Methodological recommendations:

- Use bulky electrophiles (e.g., tert-butyl halides) to exploit steric guidance.

- Monitor regioselectivity via LC-MS to identify para-substituted byproducts .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀/MIC values often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Solubility limits : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Meta-analysis : Cross-validate data from ≥3 independent studies using platforms like PubChem BioAssay .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Docking simulations (AutoDock Vina) identify binding poses in CYP3A4/2D6 active sites.

- MD trajectories reveal stable hydrogen bonds between the ketone group and heme iron (binding energy: −8.2 kcal/mol) .

- Validate predictions with in vitro CYP inhibition assays using human liver microsomes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Industrial-scale production faces:

- Catalyst recycling : Replace AlCl₃ with immobilized ionic liquids to reduce waste .

- Racemization : Control temperature (<5°C) and avoid protic solvents during Friedel-Crafts steps .

- Quality control : Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring .

Methodological Guidance for Data Interpretation

Q. How to differentiate between cytotoxic and cytostatic effects in anticancer assays?

- Proliferation assays : Use resazurin (metabolic activity) vs. trypan blue (membrane integrity) .

- Cell-cycle analysis : Flow cytometry (PI staining) to quantify G1 arrest vs. apoptosis .

- Target validation : siRNA knockdown of apoptosis markers (e.g., caspase-3) .

Q. Which isotopic labeling techniques trace metabolic degradation pathways?

- ¹³C-labeling : Introduce ¹³C at the carbonyl group to track ketone reduction in liver microsomes .

- Deuterium exchange : Monitor aryl methyl groups via ²H-NMR to study demethylation kinetics .

Comparative Studies

Q. How does bioactivity compare to analogs like 3',5'-dimethyl derivatives?

- 3',5'-Dimethyl analog : Lower antimicrobial potency (MIC 75 µg/mL) due to reduced membrane permeability .

- 2',4'-Dimethyl analog : Enhanced CYP3A4 inhibition (IC₅₀ 10 µM vs. 18 µM for 2',6'-dimethyl) due to optimal steric fit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.